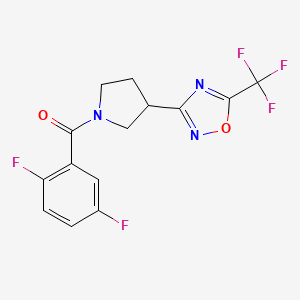
(2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H10F5N3O2 and its molecular weight is 347.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H14F5N3O, with a molecular weight of approximately 429.29 g/mol. The structure includes a difluorophenyl group and a pyrrolidine ring attached to a 1,2,4-oxadiazole moiety, which is significant for its biological properties.
Anticancer Activity
- Mechanism of Action : The 1,2,4-oxadiazole derivatives have been widely studied for their anticancer properties. These compounds exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The oxadiazole ring enhances the interaction with biological targets due to its ability to mimic natural substrates.
-
Case Studies :
- A study demonstrated that derivatives of oxadiazoles showed significant activity against human colon adenocarcinoma (HT-29) and lung carcinoma (A549) cell lines, with IC50 values in the micromolar range .
- Another derivative exhibited selective cytotoxicity against renal cancer cells with an IC50 value of 1.143 µM .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects through inhibition of cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway.
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antibacterial and antifungal properties. The compound's trifluoromethyl group enhances lipophilicity, improving membrane penetration and increasing antimicrobial efficacy.
In Vitro Studies
A comprehensive study evaluated the biological activity of similar oxadiazole derivatives, revealing their inhibitory effects on various enzymes linked to cancer progression and inflammation:
| Compound | Target Enzyme | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound 1 | COX-2 | 0.85 | HT-29 |
| Compound 2 | HDAC | 0.45 | A549 |
| Compound 3 | BChE | 0.30 | PC-3 |
These findings suggest that modifications in the oxadiazole structure can significantly enhance biological activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the trifluoromethyl group at position 5 of the oxadiazole ring is crucial for enhancing biological activity. The difluorophenyl group also plays a significant role in increasing lipophilicity and improving binding affinity to target proteins.
Propriétés
IUPAC Name |
(2,5-difluorophenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5N3O2/c15-8-1-2-10(16)9(5-8)12(23)22-4-3-7(6-22)11-20-13(24-21-11)14(17,18)19/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQXZGLIWLCTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














